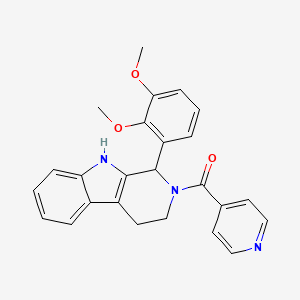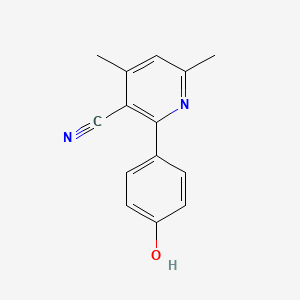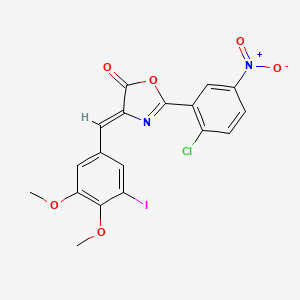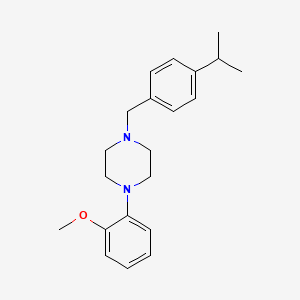
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as ANQX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANQX belongs to the class of beta-carbolines, which are known for their diverse biological activities.
作用機序
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline exerts its neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of dopamine in the brain, which can help to prevent the death of dopaminergic neurons.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has also been shown to have anti-inflammatory and antioxidant properties. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can cause damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. Therefore, caution should be exercised when working with 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline in the laboratory.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline-based drugs for the treatment of neurological disorders. Another area of interest is the study of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully evaluate the safety and toxicity profile of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline.
合成法
The synthesis of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 2-amino-3-methoxypyridine with 2,3-dimethoxybenzaldehyde to form an intermediate product, which is then reacted with isonicotinic acid to yield 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. The synthesis method is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is in the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is essential for normal brain function.
特性
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-30-21-9-5-7-19(24(21)31-2)23-22-18(17-6-3-4-8-20(17)27-22)12-15-28(23)25(29)16-10-13-26-14-11-16/h3-11,13-14,23,27H,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQNSVMKDWUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=NC=C4)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)
![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)
![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
